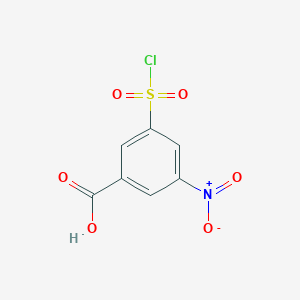

3-(Chlorosulfonyl)-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Chlorosulfonyl)-5-nitrobenzoic acid is a sulfonyl halide . It is a white to light beige crystalline powder . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .

Synthesis Analysis

The synthesis of 3-(Chlorosulfonyl)-5-nitrobenzoic acid involves the use of chlorosulfonic acid . The contents are heated to 25–30 °C and stirred for 1 hour .Molecular Structure Analysis

The molecular formula of 3-(Chlorosulfonyl)-5-nitrobenzoic acid is C7H5ClO4S . It has an average mass of 220.630 Da and a monoisotopic mass of 219.959702 Da .Chemical Reactions Analysis

3-(Chlorosulfonyl)-5-nitrobenzoic acid is a sulfonyl halide that participates in various chemical reactions . For instance, it can react with water and other nucleophilic reagents to form 2-oxobenzoxazoline-6-sulfonic acids and a series of their amides .Physical And Chemical Properties Analysis

3-(Chlorosulfonyl)-5-nitrobenzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 402.5±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.9±3.0 kJ/mol and a flash point of 197.2±24.0 °C . Its index of refraction is 1.588 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 3-(Chlorosulfonyl)-5-nitrobenzoic acid and related compounds have been employed in the synthesis of various chemical structures. For instance, it has been used as a starting material in reactions leading to key intermediates for complex molecules. One such example is the synthesis of chlorantraniliprole, where 3-Methyl-2-nitrobenzoic acid was used as the starting material in a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen, Li & Jie, 2010).

Crystal Structure Analysis

- The crystal structures of derivatives of 3-(Chlorosulfonyl)-5-nitrobenzoic acid have been investigated. For example, the crystal structure of a silver(I) complex derived from 5-Chloro-2-nitrobenzoic acid was characterized, showing unique bonding features and physical properties, which are significant in understanding the material's properties and potential applications (Nong & Qi, 2011).

Drug Synthesis and Pharmaceutical Research

- In pharmaceutical research, derivatives of 3-(Chlorosulfonyl)-5-nitrobenzoic acid have been used to synthesize various compounds. These synthesized compounds have been explored for their potential in drug development and pharmaceutical applications. For instance, ethanolamine nitro/chloronitrobenzoates synthesized from 2-Chloro-4-nitro/2-chloro-5-nitrobenzoic acids and 4-nitrobenzoic acid have shown promise as new agents for the treatment of infectious diseases (Crisan et al., 2017).

Material Science and Nanotechnology

- In material science, derivatives of 3-(Chlorosulfonyl)-5-nitrobenzoic acid have been used to create novel nanostructures with potential applications in various fields. For example, a hydrothermal process using p-nitrobenzoic acid as a structure-directing agent was employed to synthesize plate-shaped WO3 nanostructures containing holes, which have applications in gas sensing and photoluminescence (Xintai et al., 2010).

Luminescent Properties

- The luminescent properties of 2-chloro-5-nitrobenzoic acid derivatives have been studied, particularly in the context of metal-organic frameworks and coordination polymers. These studies have implications for the development of materials with specific optical properties, useful in various technological applications (Viswanathan & Bettencourt-Dias, 2006).

Safety And Hazards

3-(Chlorosulfonyl)-5-nitrobenzoic acid is considered hazardous. It causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Propiedades

IUPAC Name |

3-chlorosulfonyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-4(7(10)11)1-5(3-6)9(12)13/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEWUWLDBSNLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chlorosulfonyl)-5-nitrobenzoic acid | |

CAS RN |

860596-66-3 |

Source

|

| Record name | 3-(chlorosulfonyl)-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide](/img/structure/B2618141.png)

![4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2618145.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2618152.png)

![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/no-structure.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)

![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2618157.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)

![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2618163.png)